1-Phenyl-1,2-propanedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

insoluble in water; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Synthesis of Heterocyclic Compounds

1-Phenyl-1,2-propanedione is a versatile building block for the synthesis of various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These heterocycles are important in medicinal chemistry and materials science [].

For example, research has explored the use of 1-phenyl-1,2-propanedione in the synthesis of pyrazoles, a class of nitrogen-containing heterocycles with diverse biological activities [].

Here, 1-phenyl-1,2-propanedione reacts with hydrazine hydrate (N2H4·H2O) under acidic conditions to form the desired pyrazole ring structure [].

Source

[] Efficient one-pot synthesis of novel 3,5-disubstituted pyrazoles using 1-phenyl-1,2-propanedione and hydrazine hydrate under microwave irradiation, Tetrahedron Letters (2011) 52(29), 3808-3811

Catalyst Precursor

-Phenyl-1,2-propanedione can be used as a precursor for the preparation of homogeneous and heterogeneous catalysts. These catalysts are essential tools for accelerating chemical reactions.

Studies have investigated the conversion of 1-phenyl-1,2-propanedione into metal complexes, which can then act as catalysts for various organic transformations, such as hydrogenation reactions (addition of hydrogen) and aldol condensations (carbon-carbon bond formation between carbonyl compounds) [].

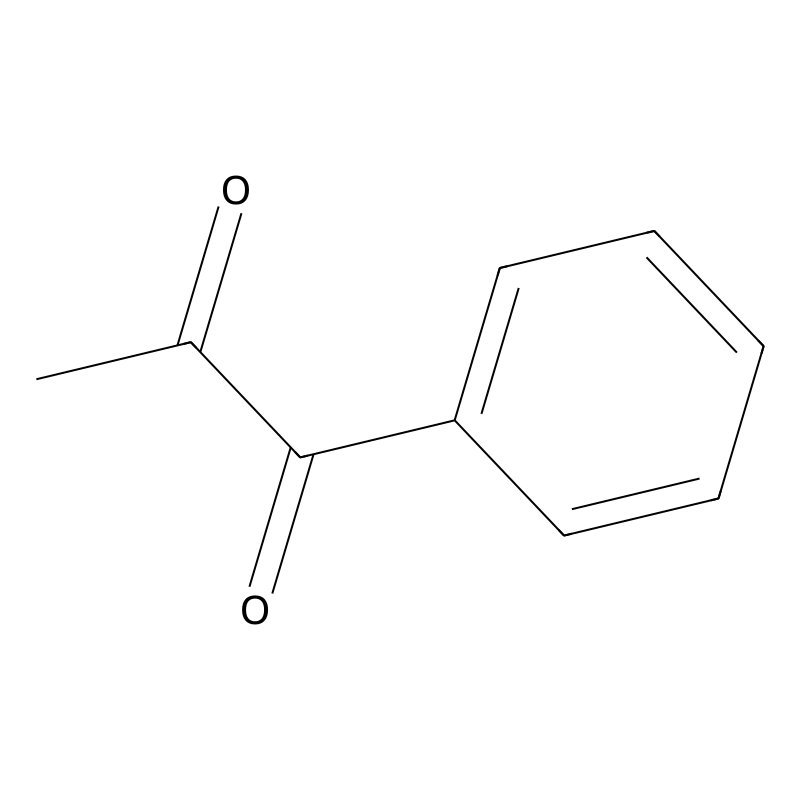

1-Phenyl-1,2-propanedione is an organic compound categorized as an alpha-diketone, characterized by the presence of two keto groups at the first and second carbon atoms of a propanediol backbone, with a phenyl group attached to the first carbon. Its chemical formula is C₉H₈O₂, and it is also known by its International Union of Pure and Applied Chemistry name, 1-phenylpropane-1,2-dione. This compound is notable for its presence in various natural products, including coffee, where it contributes to flavor profiles and aroma compounds .

- Hydrogenation: The enantioselective hydrogenation of 1-phenyl-1,2-propanedione has been extensively studied. Using catalysts such as zirconia-supported platinum and cinchonidine-modified platinum, researchers have achieved high selectivity towards (R)-1-hydroxy-1-phenylpropan-2-one under specific conditions (e.g., 298 K and 40 bar of hydrogen) .

- Condensation Reactions: As a diketone, it can undergo condensation with various nucleophiles, leading to the formation of more complex organic structures. This property makes it a useful intermediate in organic synthesis.

Several methods exist for synthesizing 1-phenyl-1,2-propanedione:

- From Phenylacetone: One common method involves the oxidation of phenylacetone using oxidizing agents such as potassium permanganate or chromic acid.

- Diels-Alder Reactions: The compound can also be synthesized through Diels-Alder reactions involving appropriate diene and dienophile combinations.

1-Phenyl-1,2-propanedione finds applications across various fields:

- Flavoring and Fragrance Industry: Its presence in coffee makes it valuable in flavoring applications. It is used in food products to enhance taste and aroma.

- Organic Synthesis: The compound serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.

Studies on the interactions of 1-phenyl-1,2-propanedione with biological systems have revealed:

- Enzyme Inhibition: Research has indicated that certain diketones can inhibit specific enzymes, potentially leading to therapeutic applications.

- Reactivity with Amines: The compound can react with amines to form imines or other derivatives, which may exhibit varied biological activities.

Several compounds share structural similarities with 1-phenyl-1,2-propanedione. Here are some notable examples:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Acetylacetone | C₅H₈O₂ | A well-known beta-diketone used in coordination chemistry. |

| 1-Naphthyl-1,2-propanedione | C₁₁H₈O₂ | Contains a naphthyl group; used in organic synthesis. |

| Benzoylacetone | C₉H₈O₂ | Similar structure with a benzoyl group; used in flavoring. |

Uniqueness of 1-Phenyl-1,2-propanedione

While many diketones exist, 1-phenyl-1,2-propanedione's unique combination of a phenyl group and its specific reactivity profile distinguishes it from other similar compounds. Its applications in flavoring and potential therapeutic uses further emphasize its importance in both industrial and medicinal chemistry contexts .

Physical Description

Liquid

yellow oily liquid with a pungent plastic odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

H302 (98.13%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.35%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (99.93%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (95.35%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (99.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.35%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (95.35%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (99.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index